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Morpholine-3,5-dione

Cat. No.: B1583248
CAS No.: 4430-05-1
M. Wt: 115.09 g/mol
InChI Key: MXAJVDHGJCYEKL-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Morpholine (B109124) Scaffold in Heterocyclic Chemistry

The history of heterocyclic chemistry began in the early 19th century with the discovery of compounds like furan, pyrrole, and thiophene. The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, was first named by Ludwig Knorr, who incorrectly believed it to be a part of the morphine structure. Despite this misattribution, the morpholine scaffold has since become a "privileged" structure in medicinal chemistry. Its frequent appearance in bioactive molecules is attributed to its ability to improve the pharmacokinetic profile of drug candidates and its versatile nature as a synthetic building block.

The significance of the morpholine scaffold is underscored by its presence in a wide array of approved drugs and biologically active compounds. ontosight.ai Its utility stems from its unique physicochemical properties, including a balanced lipophilic-hydrophilic character and a reduced pKa value compared to other amines. These features make it an attractive component in the design of molecules intended for various biological targets. ontosight.ai The morpholine moiety can participate in hydrogen bonding via its oxygen atom and engage in hydrophobic interactions, further contributing to its value in drug design.

Overview of Morpholine-3,5-dione as a Unique Heterocyclic System

This compound, with the chemical formula C₄H₅NO₃, is a distinct derivative within the morpholine family. Its structure is characterized by the presence of two carbonyl groups at positions 3 and 5 of the morpholine ring. This diketone functionality imparts unique chemical properties and reactivity to the molecule, setting it apart from the parent morpholine structure.

The presence of the two carbonyl groups influences the electron distribution within the ring, affecting its reactivity and potential as a building block in organic synthesis. It serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The reactivity and stability of this compound under different conditions make it a valuable component for constructing intricate molecular frameworks.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅NO₃
Molecular Weight 115.09 g/mol
IUPAC Name This compound
CAS Number 4430-05-1
Appearance Off-white crystalsChem-Impex

Research Trajectories and Future Directions for this compound

Current research involving this compound is multifaceted, with significant efforts directed towards its application in polymer science and medicinal chemistry.

In the realm of materials science, this compound and its derivatives are being explored as monomers for the synthesis of poly(ester-amide)s (PEAs). These polymers are of interest due to their potential biodegradability and tunable mechanical properties. The ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives, a class to which this compound belongs, is a key area of investigation for producing these advanced materials. The resulting polymers have potential applications in areas such as drug delivery and tissue engineering.

In medicinal chemistry, the this compound scaffold is considered a valuable pharmacophore. Researchers are investigating its potential as a core structure for the development of new therapeutic agents. Studies have explored derivatives of the closely related morpholine-2,5-dione system for anti-inflammatory activity. sci-hub.se The unique structural features of this compound make it a compelling candidate for structure-activity relationship (SAR) studies and for the design of enzyme inhibitors and receptor modulators.

Future research is likely to continue focusing on the synthesis of novel derivatives of this compound to expand the library of available building blocks for drug discovery and materials science. The development of more efficient and stereoselective synthetic routes to functionalized Morpholine-3,5-diones will be crucial for advancing these research efforts. Furthermore, the exploration of its utility in creating "closed-loop recyclable polymers" presents a promising avenue for addressing environmental concerns related to plastic waste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO3 B1583248 Morpholine-3,5-dione CAS No. 4430-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAJVDHGJCYEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327103
Record name morpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-05-1
Record name morpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Morpholine 3,5 Dione and Its Derivatives

Classical Approaches to Morpholine-3,5-dione Synthesis

The foundational methods for constructing the this compound ring system have been well-established and are generally categorized into three main cyclization strategies. researchgate.net These classical routes, while effective, often present challenges such as the need for dilute conditions, the potential for racemization, and variable yields.

Cyclization Reactions of N-(α-haloacyl)-α-amino Acid Salts

One of the most frequently employed and often highest-yielding classical methods for synthesizing morpholine-3,5-diones is the intramolecular cyclization of N-(α-haloacyl)-α-amino acid salts. researchgate.net This two-step process begins with the acylation of an α-amino acid with an α-haloacyl halide, such as chloroacetyl chloride or bromoacetyl bromide, typically under Schotten-Baumann conditions. The resulting N-(α-haloacyl)-α-amino acid is then treated with a base in a highly diluted solution to facilitate intramolecular nucleophilic substitution, where the carboxylate anion displaces the halide to form the six-membered ring. hereon.de

Commonly used bases for the cyclization step include sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), and triethylamine (B128534) in solvents like dimethylformamide (DMF). The requirement for high dilution is critical to favor the intramolecular cyclization over competing intermolecular polymerization, which can form linear oligomers and reduce the yield of the desired cyclic product. nih.gov While this method can provide yields ranging from 38% to 55% for derivatives with protected functional groups, a significant drawback is the potential for racemization at the C6 position (the α-carbon of the amino acid residue) during the cyclization step. researchgate.net

A 2024 study detailed an optimized procedure for this route, reacting various hydrophobic amino acids with chloroacetyl chloride to form the N-(2-chloroacetamido) acid intermediate. For instance, the synthesis of the leucine-derived this compound involved the cyclization of 2-(2-chloroacetamido)-4-methylpentanoic acid.

Starting Amino AcidAcylating AgentCyclization BaseSolventTemperature (°C)Yield (%)Reference
GlycineChloroacetyl chlorideTriethylamineDMF--
(S)-AlanineChloroacetyl chlorideTriethylamineDMF--
(S)-Valine(R,S)-2-Bromopropionyl bromideSodium Salt (melt)--Low
Leucine (B10760876)Chloroacetyl chlorideNaHCO₃DMF6055 nih.gov
IsoleucineChloroacetyl chlorideNaHCO₃DMF6050 nih.gov
PhenylalanineChloroacetyl chlorideNaHCO₃DMF6045 nih.gov

Intramolecular Transesterification of N-(α-hydroxyacyl)-α-amino Acid Esters

Another established route involves the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. researchgate.net This method proceeds by first coupling an α-hydroxy acid with an α-amino acid ester to form the linear precursor. The subsequent cyclization is typically promoted by an acid catalyst, such as p-toluenesulfonic acid, methanesulfonic acid, or trifluoromethanesulfonic acid, under dilute conditions. hereon.de

This approach involves an intramolecular esterification mechanism which, in principle, should not cause racemization at the C6 stereocenter, as no nucleophilic attack occurs at this position. However, the use of high temperatures (150–350 °C) in some variations of this method has been reported to cause racemization of the α-amino acid ester precursors. Yields for this method have been reported to be around 38% when using acid catalysts. A three-step process has been described where an α-amino acid sodium salt is condensed with an α-hydroxy ester, followed by esterification with ethanol, and finally, acid-catalyzed cyclization of the resulting N-(α-hydroxyacyl)-α-amino acid ethyl ester. researchgate.net

Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic Acids

The third classical pathway is the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. researchgate.net In this strategy, the amide bond is formed intramolecularly from a precursor where the amino group of an amino acid is acylated to the hydroxyl group of a hydroxycarboxylic acid. This method is advantageous for preserving the stereochemistry at both the C3 and C6 positions of the resulting morpholine-2,5-dione (B184730), as racemization is generally not observed during the cyclization.

Modern and Optimized Synthetic Protocols

Recent research has focused on refining and optimizing the classical synthetic routes to improve yields, simplify procedures, and expand the substrate scope.

High-Yield Procedures from Amino Acid Precursors

A significant advancement has been the development of a simplified and high-yield protocol for synthesizing a range of morpholine-2,5-diones derived from natural hydrophobic amino acids. This modern approach is based on the classical N-(α-haloacyl)-α-amino acid cyclization but with optimized reaction conditions.

The process consists of two main steps:

Formation of N-(α-haloacyl)-α-amino acid: The amino acid is reacted with an α-halogenated acyl halide, such as chloroacetyl chloride (ClACl). The optimization of this step under Schotten-Baumann conditions (using a biphasic system with a base like NaOH) at 0°C led to high yields of the intermediate. For example, reacting leucine with ClACl resulted in a 73% mass yield of 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl).

Optimized Cyclization: The subsequent intramolecular cyclization is performed in a dilute solution of DMF at a controlled temperature. nih.gov Using sodium bicarbonate (NaHCO₃) as the base at 60°C, the N-chloroacetylated amino acids are converted into the corresponding morpholine-2,5-diones. This optimized protocol has been successfully applied to a variety of hydrophobic amino acids, including those with protecting groups, achieving good to excellent yields. nih.gov

This optimized protocol demonstrates a significant improvement in the synthesis of morpholine-2,5-diones, making these valuable monomers more accessible for applications in creating biodegradable polymers like polydepsipeptides.

Amino Acid PrecursorIntermediateCyclization Yield (%)Reference
LeucineLeuCl55 nih.gov
IsoleucineIleCl50 nih.gov
ValineValCl46 nih.gov
PhenylalaninePheCl45 nih.gov
Aspartic Acid (Benzyl ester)Asp(OBzl)Cl64 nih.gov
Lysine (Z-protected)Lys(Z)Cl69 nih.gov
Serine (t-Butyl ether)Ser(tBu)Cl61 nih.gov

Use of Specific Catalytic Systems in Ring-Closure Reactions

The formation of the this compound ring is most commonly achieved through the intramolecular cyclization of an N-(α-haloacyl)-α-amino acid precursor. This key ring-closure step is typically mediated by a base in a suitable solvent. The choice of the catalytic or mediating system is crucial for reaction efficiency and yield.

A common and straightforward route involves a two-step process where an amino acid is first reacted with an α-halogenated acyl halide to form the N-(α-haloacyl)-α-amino acid intermediate. acs.org The subsequent cyclization is often promoted by a base. For instance, an optimized procedure for the synthesis of leucine-derived morpholine-2,5-dione, referred to as MD(Leu), from its 2-(2-chloroacetamido)-4-methylpentanoic acid precursor (LeuCl) utilized sodium bicarbonate (NaHCO₃) as the base in dimethylformamide (DMF) as the solvent. acs.org This reaction, conducted at 60°C for 24 hours, resulted in a 55% yield after purification.

Other base and solvent systems have been explored, though sometimes with limited success. The use of triethylamine or cesium carbonate in DMF, or silver oxide in dioxane, for the cyclization of N-(2-halogenacyl)-amino acids has been reported to yield the desired morpholine-2,5-dione derivatives in low amounts (<5%). In some cases, the synthesis of 2,3-disubstituted morpholines has been achieved from aziridines in the presence of sodium persulfate, with high yields reported. Palladium-based catalysts, such as Pd(DMSO)₂(TFA)₂, have also been noted for their utility in oxidative heterocyclization reactions to form morpholine (B109124) rings, among other heterocycles.

Catalytic Systems for this compound Ring Closure

PrecursorBase/CatalystSolventConditionsYieldReference
2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl)NaHCO₃DMF60°C, 24h55%
N-(2-halogenacyl)-amino acidsTriethylamineDMF100°C&lt;5%
N-(2-halogenacyl)-amino acidsCesium CarbonateDMF100°C&lt;5%
N-(2-halogenacyl)-amino acidsSilver OxideDioxane100°C&lt;5%
α-Formyl EstersK₂CO₃1,4-DioxaneRoom Temp, OvernightNot specified acs.org

Stereospecific Synthesis of Substituted Morpholine Building Blocks

The synthesis of enantiomerically pure morpholine building blocks is a significant challenge in medicinal chemistry, as the stereochemistry of substituents can profoundly impact biological activity. Strategies to achieve stereospecificity often rely on using starting materials from the "chiral pool."

One prominent strategy involves a stereospecific approach starting from chiral materials to produce optically pure 3-hydroxymethylmorpholine (B1309833) building blocks and their corresponding sulfamidates. These enantiopure functionalized morpholine fragments serve as versatile intermediates. For example, the synthesis can impart the integral stereochemistry to the desired building blocks through the careful selection of chiral starting materials and controlled reaction sequences.

Another established method is to derive chirality from enantiopure amino acids or amino alcohols. The first synthesis of an enantiomerically pure morpholine, phendimetrazine, was achieved by reacting L-Ephedrine with chloroethanol. A more complex example is a route developed for the hNK1 receptor antagonist Aprepitant. This synthesis started with an N-benzyl protected amino alcohol and glyoxylic acid. Through a process of rearrangement and subsequent crystallization-driven epimerization, the desired diastereoisomer was obtained with high purity (99% de). Such methods demonstrate how chirality from natural sources can be effectively transferred to the morpholine scaffold.

Synthesis of Functionalized this compound Derivatives

Strategies for Incorporating Diverse Substituents

The functionalization of the this compound scaffold is key to exploring its potential in various applications. Diversity is typically introduced by varying the starting materials in the synthetic sequence. The most common method for producing morpholine-2,5-diones involves a two-step process starting from an amino acid and an α-halogenated acyl halide. acs.org This approach allows for the introduction of a wide variety of substituents at both the C3 and C6 positions of the morpholine-2,5-dione ring, corresponding to the side chain of the amino acid and the substituent on the acyl halide, respectively.

For instance, a range of morpholine-2,5-diones derived from hydrophobic amino acids such as Leucine (Leu), Isoleucine (Ile), Valine (Val), and Phenylalanine (Phe) has been synthesized using this general procedure. Similarly, by reacting different amino acids like glycine, (S)-alanine, or (S)-valine with chloroacetyl chloride or (R,S)-2-bromopropionyl bromide, a series of derivatives with different substituents and stereochemistries can be produced. This modularity is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

Incorporation of Substituents via Starting Material Selection

Starting Amino AcidStarting Acyl HalideResulting C3-SubstituentResulting C6-SubstituentReference
LeucineChloroacetyl ChlorideIsobutylH
IsoleucineChloroacetyl Chloridesec-ButylH
ValineChloroacetyl ChlorideIsopropylH
PhenylalanineChloroacetyl ChlorideBenzyl (B1604629)H
(S)-AlanineChloroacetyl Chloride(S)-MethylH
Glycine(R,S)-2-Bromopropionyl BromideH(R,S)-Methyl

Synthesis of Optically Active this compound Derivatives

The synthesis of optically active morpholine-3,5-diones is of great interest, particularly for applications in polymer chemistry and medicine. One novel approach involves the molecular rearrangement of derivatives of α-hydroxy-β-lactams, including optically active β-lactams prepared from homochiral Schiff bases.

However, a significant challenge in some synthetic routes is the potential for racemization. For example, the cyclization of N-(α-haloacyl)-α-amino acid salts, while a common method, can lead to a loss of stereochemical purity when optically active amino acids are used as starting materials. Despite this, the synthesis of specific enantiomers such as (S)-3-methylmorpholine-2,5-dione has been successfully reported using this method, suggesting that reaction conditions can be optimized to preserve chirality.

Another effective strategy is to use carbohydrate derivatives as chiral precursors. In one study, spiro-morpholinones were synthesized from gluculo-sonamide derivatives. These intermediates, possessing inherent chirality from the sugar backbone, were then oxidized using chromium trioxide (CrO₃) to furnish the corresponding optically active spiro-morpholine-3,5-diones. This method provides a robust pathway to chiral diones by leveraging the stereochemistry of readily available natural products.

Preparation of Bridged Morpholine Moieties

Creating conformationally restricted bridged morpholine derivatives is a strategy used to lock the molecule into a specific three-dimensional shape, which can be advantageous for optimizing interactions with biological targets. oup.com

A notable synthesis of bridged morpholines fused to a phenanthrene (B1679779) ring system involves a three-step sequence:

Voight rearrangement: To construct the initial α-amino-ketone structure.

Stereoselective reduction: The ketone is reduced to an amino alcohol, often with chelation control to yield a single diastereomer.

Iodine-mediated cyclization: The resulting α-allyl-α-hydroxy-ketone undergoes cyclization to form the bridged N-substituted morpholine.

Other approaches have been developed to synthesize different types of bridged systems. An enantiospecific intramolecular S_N2 cyclization of α-halopyroglutaminol derivatives has been used to create bicyclic morpholines, where stereocontrol at the challenging bridgehead carbon is successfully achieved. Furthermore, structurally novel bridged bicyclic morpholine amino acids, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, have been synthesized by constructing the morpholine ring onto a pyrrolidine (B122466) scaffold. oup.com These compact modules are of interest in medicinal chemistry for their potential to modulate the physicochemical properties of drug candidates. oup.com

Synthetic Strategies for Bridged Morpholine Moieties

Bridged SystemKey Synthetic StepsStarting ScaffoldReference
Phenanthrene-fused bridged morpholineVoight rearrangement, stereoselective reduction, iodine-mediated cyclizationPhenanthrene derivative
Bicyclic morpholine (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane)Intramolecular S_N2 cyclizationα-halopyroglutaminol
Bicyclic morpholine amino acidRing construction via intramolecular cyclizationPyrrolidine scaffold oup.com

Synthesis of Hybrid Compounds Incorporating this compound Scaffolds

Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a powerful strategy in drug design. The this compound scaffold has been incorporated into various hybrid compounds to explore novel biological activities.

For example, researchers have synthesized molecular hybrids that combine the morpholine ring with other recognized pharmacophores such as 1,4-naphthoquinone, 1,3,5-triazine (B166579), and 7-chloroquinoline. In one approach, these hybrids were synthesized in three steps starting from readily available materials like lawsone (a 1,4-naphthoquinone), cyanuric chloride (a 1,3,5-triazine), morpholine, and 4,7-dichloroquinoline.

Examples of Hybrid Compounds with Morpholine Scaffolds

Hybrid Compound ComponentsSynthetic ApproachReference
1,4-Naphthoquinone, 1,3,5-Triazine, Morpholine, 7-ChloroquinolineMulti-step synthesis from lawsone, cyanuric chloride, morpholine, and 4,7-dichloroquinoline ,
Pyrimidine-dione, MorpholineReaction of 6-chloropyrimidine-2,4-dione with morpholine, followed by N-alkylation
Morpholine-2,5-dione, Alkyl substituentsSynthesis from corresponding amino acids and acyl halides
β-lactam, MorpholineAttachment of a morpholine nucleus to the nitrogen of the lactam ring

Advanced Spectroscopic and Analytical Characterization of Morpholine 3,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationdb-thueringen.deacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including Morpholine-3,5-dione. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.com

1H NMR Analysis of this compound and its Derivativesdb-thueringen.deacs.orgresearchgate.netnih.govrsc.org

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound and its derivatives, the chemical shifts (δ) and coupling constants (J) of the protons provide valuable structural insights. For instance, the protons on the morpholine (B109124) ring exhibit characteristic signals that are influenced by their neighboring functional groups.

The synthesis of various morpholine-2,5-dione (B184730) derivatives has been reported, with ¹H NMR being a key characterization method. For example, in the synthesis of MD(Leu), the resulting ¹H NMR spectrum showed characteristic peaks for the isobutyl protons, as well as for the methine and methylene (B1212753) protons on the ring. acs.org The relative areas of these peaks corresponded to the number of protons, confirming the structure. acs.org

Similarly, the synthesis of 3-benzylmorpholine-2,5-dione, derived from L-phenylalanine, was characterized by ¹H NMR spectroscopy, among other techniques. The analysis of N-substituted this compound derivatives also heavily relies on ¹H NMR to confirm the structure and substitution patterns.

Table 1: Representative ¹H NMR Data for this compound Derivatives

Compound/DerivativeSolventChemical Shift (δ, ppm) and MultiplicityReference
MD(Leu)CDCl₃Characteristic peaks for isobutyl protons, methine, and methylene protons on the ring. acs.org
6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholin-3-oneCDCl₃2.3 (s, 3H), 3.8-4.0 (m, 2H), 4.35 (m, 1H), 4.4-4.6 (m, 4H), 6.6-8.25 (m, 11H), 8.16 (s, 1H)
6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dioneDMSO-d₆2.3 (s, 3H), 3.8-4.6 (m, 4H), 5.7 (m, 1H), 6.7-8.3 (m, 11H), 11.3 (s, 1H)

This table is for illustrative purposes and specific values may vary based on experimental conditions.

13C NMR Analysisdb-thueringen.deacs.orgresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. mdpi.com In this compound, the carbonyl carbons of the ester and amide groups exhibit characteristic downfield chemical shifts.

For instance, the ¹³C NMR spectrum of MD(Leu) in CDCl₃ shows two distinct peaks at 167.3 and 166.4 ppm, corresponding to the carbonyls of the ester and amide moieties, respectively. acs.org The carbon peaks at other positions in the ring and in the substituent groups also provide crucial data for complete structural assignment. acs.org The formation of spiro-morpholine-diones can be monitored by the disappearance of the hemiaminal C-5 signal (around 67–74 ppm) and the appearance of a new carbonyl signal for C-5 (around 165–171 ppm).

Table 2: Representative ¹³C NMR Data for this compound and its Derivatives

Compound/DerivativeSolventCarbonyl Chemical Shifts (δ, ppm)Other Characteristic Shifts (δ, ppm)Reference
MD(Leu)CDCl₃167.3 (ester C=O), 166.4 (amide C=O)Deshielded and shielded signals for other ring carbons. acs.org
Spiro-morpholine-dionesNot specified165–171 (C-5)-
4-phenylmorpholineDMSO-d6-49.0, 66.7, 115.3, 119.5, 129.0, 151.2

This table is for illustrative purposes and specific values may vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysisacs.orgresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS)acs.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound derivatives. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight.

ESI-MS has been used to characterize various morpholine derivatives, including 3-benzylmorpholine-2,5-dione. High-resolution ESI-MS (HR-ESI-MS) can provide highly accurate mass measurements, which helps in determining the elemental formula of the compound. For example, the mass spectrum of 6-(9H-carbazol-4-yloxymethyl)-4-o-tolyl-morpholin-3-one showed a molecular ion peak at m/z 409 (M⁺ + Na).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique well-suited for the analysis of a wide range of molecules, including polymers derived from this compound. In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. The time-of-flight analyzer then separates the ions based on their mass.

MALDI-TOF-MS has been employed to analyze the end-group structures of polymers derived from the ring-opening polymerization of 3,6-dialkylated morpholine-2,5-dione monomers. acs.org This technique allows for the identification of different polymer chains, such as linear polymers and cyclic polymers. acs.org The resulting spectra show a series of peaks separated by the mass of the monomer unit, providing detailed information about the polymer structure and distribution. acs.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. metwarebio.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ijnrd.org

Commonly used chromatographic techniques include:

Thin-Layer Chromatography (TLC): A simple and rapid technique for monitoring reaction progress and assessing purity. ijnrd.org

Column Chromatography: Used for the preparative separation and purification of compounds. ijnrd.org Crude products of morpholine derivatives are often purified by silica (B1680970) column chromatography.

High-Performance Liquid Chromatography (HPLC): A highly efficient technique for both analytical and preparative separations, providing quantitative information about the purity of a sample. The purity of this compound is often reported as ≥ 96% (NMR) or by HPLC. avantorsciences.comchemimpex.com

Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable derivatives. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for the analysis of morpholine.

Size-Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), this technique separates molecules based on their size and is particularly useful for characterizing the molecular weight distribution of polymers derived from morpholine-diones. acs.org

The choice of chromatographic technique depends on the specific properties of the compound and the analytical goal, whether it is for purification, purity assessment, or quantitative analysis. metwarebio.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For derivatives of this compound, reversed-phase HPLC is frequently utilized.

In a typical application, a C18 column, such as an Alltima C-18 or a Hypersil ODS, serves as the stationary phase. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and an aqueous buffer, like 0.1 mol dm-3 triethylammonium (B8662869) acetate (B1210297) (pH 7.0) or water with 0.05% trifluoroacetic acid (TFA). The gradient elution begins with a high concentration of the aqueous component (e.g., 95% water) and progressively increases the proportion of acetonitrile to 100%. This method allows for the effective separation of compounds with varying polarities. The retention time, the time it takes for a specific compound to travel through the column to the detector, is a key parameter for identification. For instance, in the analysis of certain pyrazolopyrimidine derivatives incorporating the this compound moiety, specific retention times are recorded under defined HPLC conditions.

Interactive Table: HPLC Conditions for this compound Derivatives
ParameterCondition 1Condition 2Condition 3
Chromatography System Waters MillenniumNot SpecifiedHewlett-Packard 1100
Column Alltima C-18 (4.6x250 mm) Hypersil ODS 5µ (250 x 4.6 mm) Cadenza CD-C18 (4.6 x 100 mm)
Mobile Phase A 5% Acetonitrile / 95% Water 0.1 M Triethylammonium acetate (pH 7.0) H₂O/Acetonitrile = 95/5, 0.05% TFA
Mobile Phase B 100% Acetonitrile Acetonitrile H₂O/Acetonitrile = 5/95, 0.05% TFA
Elution Type Gradient Isocratic or Linear Gradient Gradient
Column Temperature Not SpecifiedNot Specified40 °C

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm).

In the analysis of jacaranone-derived this compound compounds, a Eurospher C18 column (1.8 µm particle size) is employed. The analysis is conducted at a constant temperature of 25 °C with a flow rate of 150 µL/min. A gradient elution method is used, with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid. The gradient runs from 10% to 90% acetonitrile over 20 minutes, then increases to 100% acetonitrile within the next 5 minutes. This technique has been successfully used to determine the purity and analyze reaction products of this compound derivatives, which showed inactivity in certain biological assays.

Interactive Table: UPLC Conditions for this compound Derivatives
ParameterCondition
Column Eurospher C18 (1.8 µm; 2.0 × 125 mm)
Mobile Phase A Acetonitrile with 0.1% HCOOH
Mobile Phase B Millipore Water with 0.1% HCOOH
Gradient 10% to 90% A in 20 min, then to 100% A in 5 min
Flow Rate 150 µL/min
Column Temperature 25 °C

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule.

For this compound and its derivatives, IR spectroscopy is crucial for confirming the presence of key functional groups. The spectra, typically recorded using a KBr pellet method, show characteristic absorption bands. A strong absorption band is consistently observed in the region of 1647-1681 cm⁻¹, which is indicative of the C=O stretching vibration of the amide functional groups within the dione (B5365651) structure. Other bands can identify C-N, C-O, and N-H bonds, confirming the heterocyclic ring structure. For example, in derivatives like 4-phenylthiothis compound (B2930991) and 4-phenylselenothis compound, characteristic bands for C=O amide groups were identified at 1651 cm⁻¹ and 1647 cm⁻¹, respectively. The IR spectrum of the parent compound, tetrahydro-1,4-thiazine-3,5-dione, also shows agreement with previously reported values.

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives
Functional GroupWavenumber (cm⁻¹)Compound ExampleReference
C=O (Amide) 1647-1681General for derivatives
C=O (Amide) 16514-phenylthiothis compound
C=O (Amide) 16474-phenylselenothis compound
C=O (Amide) 1654o-chlorophenylselenothis compound
C-S 7524-phenylthiothis compound
C-Se 4974-phenylselenothis compound
C-Se 486o-chlorophenylselenothis compound

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S, or selenium, Se) in a compound. This data is used to determine the empirical formula of a substance and to confirm its purity and elemental composition against the calculated theoretical values.

For newly synthesized derivatives of this compound, elemental analysis is a critical step in characterization. The analysis is typically performed using an automated elemental analyzer. The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct composition of the synthesized compound. For instance, for 4-phenylselenothis compound, the calculated values were C, 47.25%; H, 3.54%; N, 5.51%, while the experimental findings were C, 47.22%; H, 3.59%; N, 5.49%, confirming the compound's composition.

Interactive Table: Elemental Analysis Data for this compound Derivatives
CompoundElementCalculated (%)Found (%)Reference
4-phenylthiothis compound C57.9556.79
H4.344.32
N6.766.74
4-phenylselenothis compound C47.2547.22
H3.543.59
N5.515.49
p-ClC₁₀H₈NO₂Se C41.4641.40
H2.762.66
N4.834.83
4-Benzylselenothis compound C47.2547.22
H3.543.59
N5.515.49

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

The crystal structure of several this compound derivatives has been elucidated using this technique. For example, the structure of 4-(2-Methoxy-4-nitrophenyl)this compound was determined to be triclinic, with the space group P-1. The analysis provides exact unit cell dimensions (e.g., a = 7.526 Å, b = 7.554 Å, c = 10.259 Å) and angles (α = 100.460°, β = 102.539°, γ = 94.732°). Such studies reveal not only the conformation of the this compound ring but also the nature of intermolecular forces, such as hydrogen bonding and C-H···π interactions, which stabilize the crystal lattice. Data for these structures are often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access.

Interactive Table: Crystallographic Data for 4-(2-Methoxy-4-nitrophenyl)this compound
ParameterValueReference
Chemical Formula C₁₁H₁₀N₂O₆
Molecular Weight 266.21
Crystal System Triclinic
Space Group P-1
a (Å) 7.526 (2)
b (Å) 7.554 (2)
c (Å) 10.259 (3)
α (°) 100.460 (4)
β (°) 102.539 (4)
γ (°) 94.732 (4)
Volume (ų) 555.3 (3)
Z 2
Temperature (K) 150
Radiation Mo Kα (λ = 0.71073 Å)

Theoretical and Computational Studies of Morpholine 3,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the fundamental electronic and structural properties of Morpholine-3,5-dione.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of morpholine-2,5-dione (B184730), DFT has been employed to study the structure and relative stability of diastereoisomers, tautomers, and anionic forms. researchgate.net These studies help in understanding the molecule's behavior in different chemical environments.

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are performed to analyze the vibrational spectra and predict the equilibrium structural geometry and bonding features of morpholine-containing compounds. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electron-transfer properties. A low HOMO-LUMO energy gap suggests a higher likelihood of intramolecular electron transfer.

Furthermore, DFT calculations have been utilized in the study of various morpholine (B109124) derivatives to elucidate their structural parameters like bond lengths and angles. These computational approaches are also instrumental in designing novel compounds with desired electronic properties for various applications, including as potential anticancer agents.

The flexible conformation of the morpholine ring is a key characteristic that influences its biological activity. acs.org Conformational analysis helps in understanding the different spatial arrangements of the atoms in the molecule and their corresponding energy levels. This is crucial for predicting how the molecule will interact with biological targets. acs.org For instance, the introduction of a bridged morpholine moiety, such as in 3,5-ethylene bridged morpholine, can conformationally restrict the ring, which can enhance its binding affinity and selectivity for specific enzymes. sci-hub.se The conformational changes can also lead to an enhancement of the polar surface area, which is beneficial for central nervous system (CNS) drug candidates.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule interacts with a protein target.

Molecular docking studies are frequently used to predict the binding orientation and affinity of morpholine derivatives to the active sites of various proteins. mdpi.com For example, docking simulations have shown that the oxygen atoms on the morpholine moiety can form hydrogen bond interactions with amino acid residues in the active site of enzymes like yeast isomaltase. mdpi.com In another study, alkyl-substituted morpholine-2,5-dione derivatives showed good binding affinity with Ala 1079 and Phe 914 residues in the pocket of the nuclear factor of Kappa B enzyme. sci-hub.se

These simulations are crucial in the rational design of new drugs. For instance, in the development of inhibitors for enzymes like phosphoinositide 3-kinases (PI3Ks) and mTOR, molecular modeling suggested that a bridged morpholine moiety could enter deeply into the enzyme's pocket, leading to potent and selective inhibition. sci-hub.se

Table 1: Examples of Molecular Docking Studies on Morpholine Derivatives

Compound/DerivativeTarget ProteinKey Interactions/Findings
Morpholine moiety of a ligandYeast isomaltaseHydrogen bond interactions with ARG315. mdpi.com
Alkyl substituted morpholine-2,5-dioneNuclear factor of Kappa BGood binding affinity with Ala 1079 and Phe 914. sci-hub.se
Bridged morpholine derivativesmTOREnters deeply into the active site pocket, leading to potent and selective inhibition. sci-hub.se
2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10)Keap1Carbonyl group forms hydrogen bonds.
Trimetozine (B1683654) derivative (LQFM289)Benzodiazepine binding sitesStrong interactions observed.

A critical aspect of developing drugs for the central nervous system is their ability to cross the blood-brain barrier (BBB). acs.org The physicochemical properties of the morpholine ring, such as its pKa value and flexible conformation, can contribute to improved blood solubility and brain permeability. acs.org

Computational models, including in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are used to predict the BBB permeability of morpholine derivatives. These predictions are based on factors like lipophilicity, hydrogen bonding potential, and molecular size. For example, a trimetozine derivative was predicted to have high intestinal absorption and permeability to the BBB. The introduction of a bridged morpholine moiety can also be effective in decreasing lipophilicity, which is often beneficial for CNS drug candidates.

Ligand-Protein Interactions and Binding Affinity Predictions

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For morpholine derivatives, SAR studies have provided valuable insights for the development of various therapeutic agents.

For instance, in a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives with α-glucosidase inhibitory potentials, it was found that electron-donating groups on the phenyl ring played a significant role in their inhibitory activity. mdpi.com In another study on chalcone (B49325) substituted morpholine derivatives, SAR studies concluded that an unsubstituted morpholine was important for potent anticancer activity. sci-hub.se

The modification of the morpholine ring itself, such as creating conformationally restricted or bridged analogs, is a key strategy in SAR to enhance drug-like properties. sci-hub.se For example, a 3,5-ethylene bridged morpholine showed potent activity as an mTOR inhibitor. sci-hub.se These studies highlight how systematic modifications to the morpholine scaffold can lead to the optimization of biological activity and pharmacokinetic properties.

Applications of Morpholine 3,5 Dione in Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

Morpholine-3,5-dione is recognized as a valuable building block for incorporating the morpholine (B109124) motif into more complex molecular frameworks. researchgate.net Its reactivity allows for efficient integration into larger structures, facilitating the synthesis of specialty chemicals and functional materials. The morpholine ring system is a key feature in many bioactive natural products and synthetic compounds, and derivatives like the dione (B5365651) provide a reliable route for their preparation. researchgate.net

Intermediate in Pharmaceutical Development

The morpholine ring is a common feature in a variety of commercial drugs, including the antibiotic Linezolid. researchgate.net this compound and its derivatives serve as key intermediates in the discovery and development of new therapeutic agents. They are particularly utilized in the synthesis of potential analgesics and anti-inflammatory drugs. The structural and chemical properties of the morpholine-dione core make it an attractive scaffold for designing molecules that can interact with biological targets like enzymes and receptors.

Precursor in the Synthesis of Agrochemicals

In the field of agriculture, morpholine derivatives have been successfully developed into commercial fungicides, such as fenpropimorph. researchgate.net this compound acts as a precursor in the formulation of various agrochemicals, including herbicides and fungicides, contributing to the development of new crop protection products. The synthesis of novel morpholine-containing compounds is an active area of research for creating next-generation pesticides with improved efficacy and safety profiles.

Role in Polymer Science and Materials Development

While this compound shows promise in materials science for developing polymers and coatings with enhanced durability, its isomer, morpholine-2,5-dione (B184730) (MD), has been more extensively studied and utilized in polymer chemistry. The following sections focus on the applications of morpholine-2,5-dione monomers in creating advanced, functional, and recyclable polymers.

The primary method for producing polymers from morpholine-2,5-diones is Ring-Opening Polymerization (ROP). This technique involves the opening of the cyclic monomer to form a linear polymer chain. A variety of catalysts have been employed to facilitate this reaction, including tin-based compounds like stannous octoate and organocatalyst systems such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) paired with thiourea (B124793) (TU). The choice of catalyst and reaction conditions allows for control over the polymerization process, yielding polymers with predictable molecular weights and specific properties. For instance, the DBU/TU catalyst system has been shown to enable controlled ROP, producing polymers with narrow molecular weight distributions.

Catalyst/Initiator Monomer Type Typical Conditions Outcome
Stannous octoateMorpholine-2,5-dione derivativesMelt polymerization, ~130°CSynthesis of polydepsipeptides.
DBU/Thiourea (TU)6-alkyl-substituted morpholine-2,5-dionesSolution polymerization, room temperatureControlled ROP, tunable mechanical properties.
1,5,7-triazabicyclo[4.4.0]dec‑5-ene (TBD)/ThioureaMorpholine-2,5-dione derivativesLiving ROPYields polymers with predicted molar masses and narrow molecular weight distribution.

This table provides a summary of common catalytic systems used in the ROP of morpholine-2,5-diones.

Polydepsipeptides (PDPs) are a class of biodegradable polymers that contain both ester and amide linkages in their backbone. They are synthesized through the ROP of morpholine-2,5-dione monomers, which are themselves derived from amino acids. This makes PDPs attractive for biomedical applications, such as drug delivery and tissue engineering, as they combine the properties of polyesters and polypeptides. The first synthesis of a PDP via ROP of a morpholine-2,5-dione was reported in 1985 using stannous octoate as a catalyst. Since then, various PDPs have been created by polymerizing different substituted morpholine-2,5-dione derivatives, leading to materials with a range of properties.

A significant advancement in sustainable materials science is the development of chemically recyclable polymers. The ROP of 6-alkyl-substituted morpholine-2,5-diones has been shown to produce aliphatic poly(ester-amide)s (PEAs) that can be chemically recycled in a closed loop. These polymers exhibit good thermal stability, with decomposition temperatures between 267–292 °C, and possess tunable mechanical properties based on the monomer's side chains. Crucially, these PEAs can be depolymerized by heat or catalysts, allowing the original monomers to be recovered in high purity and used for subsequent polymerization cycles. This addresses major environmental concerns related to plastic waste by creating a circular lifecycle for these materials.

Property Finding Source(s)
Recyclability Thermal or catalytic depolymerization recovers monomers in high purity. ,
Glass Transition Temp. (Tg) Ranges from 58–142 °C, adjustable by copolymerization.
Thermal Stability (Td,5%) In the range of 267–292 °C. ,
Mechanical Properties Can be tuned from brittle to ductile by altering the monomer's alkyl side group.

This table summarizes key properties of closed-loop recyclable poly(ester-amide)s derived from morpholine-2,5-diones.

Synthesis of Polydepsipeptides

Utilization in Analytical Chemistry Methods

While primarily recognized as a versatile building block in synthetic organic chemistry, this compound and its derivatives are associated with various analytical chemistry methods, typically for their own characterization rather than as reagents for analyzing other substances. The structural analysis and identification of newly synthesized this compound-based compounds rely on a suite of standard analytical techniques.

The characterization of this compound and its derivatives involves several key analytical techniques that provide data on purity, structure, and physical properties. These methods are crucial for confirming the successful synthesis of these compounds.

Common Analytical Techniques for this compound Derivatives:

Analytical TechniqueInformation ProvidedReference
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. 1H and 13C NMR are standard for characterization.
Mass Spectrometry (MS) Determines the molecular weight and can help elucidate the structure by analyzing fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are common.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present in the molecule, such as the characteristic C=O (amide) and C-O-C (ether) stretches in the this compound ring.
Elemental Analysis Determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in a sample, used to confirm the empirical formula of a newly synthesized compound.
High-Performance Liquid Chromatography (HPLC) Used to separate, identify, and quantify each component in a mixture, ensuring the purity of the synthesized this compound derivative.
UV-Visible Spectroscopy Provides information about electronic transitions within the molecule. It is particularly useful for aromatic derivatives of this compound.

For example, in the synthesis of novel 4-(substituted)phenylseleno/thiothis compound compounds, researchers utilize a combination of these methods to confirm the final structure. The table below summarizes the analytical data for a representative compound from this research.

Analytical Data for 4-phenylthiothis compound (B2930991):

AnalysisResult
Appearance White solid
Yield 83%
Melting Point 172–174 °C
FTIR (ν cm-1) 1651 (C=O amide), 752 (C-S)
UV-Vis (λ nm) 216, 240, 252
Elemental Analysis (Calculated) C, 57.95%; H, 4.34%; N, 6.76%
Elemental Analysis (Found) C, 56.79%; H, 4.32%; N, 6.74%
Data sourced from a study on new heterocyclic organo-chalcogenide compounds.

While the direct use of this compound as an analytical reagent for other substances is not well-documented in scientific literature, the analytical chemistry of its derivatives is a fundamental aspect of research into their synthesis and potential applications.

Medicinal Chemistry and Biological Activity of Morpholine 3,5 Dione Derivatives

Anticancer and Antitumor Properties

Derivatives of morpholine (B109124) have demonstrated significant potential as anticancer agents, with research focusing on their ability to inhibit key signaling pathways and induce cytotoxicity in various cancer cell lines. sci-hub.se The morpholine ring is often incorporated into more complex molecules to enhance their interaction with biological targets or to improve their pharmacokinetic properties.

A primary mechanism through which morpholine-containing compounds exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and differentiation, and its dysregulation is a common feature in many human cancers. nih.gov

Inhibitors targeting this pathway can block the phosphorylation of key downstream effectors. For instance, certain dimorpholinoquinazoline-based derivatives have been shown to inhibit the phosphorylation of Akt, mTOR, and the ribosomal protein S6 kinase (S6K) at nanomolar concentrations. The dual inhibition of both PI3K and mTOR has proven to be a particularly effective strategy, leading to reduced phosphorylation of downstream targets like FOXO1, GSK3β, and S6. This comprehensive blockade can also prevent the activation of feedback loops, such as the rapamycin-insensitive mTORC2 complex, which can otherwise lead to treatment resistance.

Various molecular hybrids incorporating the morpholine scaffold have been designed as potent PI3K/mTOR inhibitors. sci-hub.se Studies on morpholine-pyrrolo[1,2-c]pyrimidine and morpholine-thiopyrano pyrimidine (B1678525) derivatives have identified compounds with significant inhibitory activity against PI3K and mTOR isoforms. sci-hub.se Molecular modeling suggests that the morpholine moiety can fit deeply into the active site pocket of mTOR, contributing to both the potency and selectivity of the inhibitor. sci-hub.se The inhibition of this pathway ultimately disrupts essential cellular functions in cancer cells, leading to the induction of apoptosis (programmed cell death) and a halt in proliferation.

The anticancer potential of morpholine-3,5-dione derivatives is further evidenced by their cytotoxic activity against a broad spectrum of human cancer cell lines. Laboratory studies have quantified this activity, often reported as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For example, a series of morpholine-substituted quinazoline (B50416) derivatives, specifically compounds AK-3 and AK-10, have demonstrated significant cytotoxicity. AK-10 was particularly potent against the MCF-7 breast cancer cell line with an IC₅₀ value of 3.15 µM. Similarly, novel pyrimidine-morpholine hybrids have been evaluated, with compound 2g showing strong activity against the SW480 colon cancer cell line (IC₅₀ = 5.10 µM), comparable to the standard chemotherapy drug 5-Fluorouracil. Other research has highlighted a morpholine-containing curcumin (B1669340) derivative, 2a-B , which exhibited potent cytotoxicity against the 5637 bladder cancer cell line with an IC₅₀ of 1.0 µM after 48 hours.

The following table summarizes the cytotoxic activities of selected morpholine derivatives against various cancer cell lines.

CompoundCancer Cell LineCell Line TypeIC₅₀ (µM)Source
AK-3A549Lung10.38
AK-3MCF-7Breast6.44
AK-3SHSY-5YNeuroblastoma9.54
AK-10A549Lung8.55
AK-10MCF-7Breast3.15
AK-10SHSY-5YNeuroblastoma3.36
Compound 2a-B5637Bladder1.0 (48h)
Compound (2g)SW480Colon5.10
Compound 50A549Lung1.68
NTCHMTQHeLaCervical&lt;4

Mechanisms of Action (e.g., PI3K/Akt/mTOR pathway inhibition)

Antimicrobial and Antibacterial Activities

In addition to their anticancer properties, morpholine derivatives have emerged as a promising class of antimicrobial agents, showing activity against a range of pathogenic bacteria and fungi.

Derivatives incorporating the morpholine scaffold have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. A significant focus of research has been on their activity against Staphylococcus aureus, a common and often drug-resistant pathogen.

A novel didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, was found to be active against four out of five tested bacterial strains, with particular effectiveness against Escherichia coli. Another study highlighted a derivative that showed its highest susceptibility against S. aureus with a Minimum Inhibitory Concentration (MIC) of 12.50 mg/mL.

More recently, ruthenium-based complexes modified with a morpholine moiety have been developed as potent metalloantibiotics. One such complex, designated Ru(II)-3, exhibited a very strong antibacterial effect against S. aureus, with a low MIC value of just 0.78 µg/mL, a potency greater than many clinically used antibiotics. Furthermore, this compound was effective against drug-resistant clinical isolates of S. aureus (MRSA) and demonstrated the ability to overcome bacterial resistance. Other studies have explored morpholine-containing 5-arylideneimidazolones as potential adjuvants to enhance the efficacy of existing antibiotics like oxacillin (B1211168) against MRSA.

The antibacterial effects of morpholine derivatives are attributed to several mechanisms of action. One key mechanism, observed in potent ruthenium-based morpholine complexes, involves the disruption of the bacterial cell membrane integrity. This damage to the cell's primary defense barrier leads to leakage of cellular contents and ultimately cell death.

In conjunction with membrane disruption, these compounds can induce the production of Reactive Oxygen Species (ROS) within the bacteria. ROS are highly reactive molecules that cause widespread oxidative damage to essential cellular components, including DNA, proteins, and lipids, contributing significantly to the bactericidal effect. Another identified mechanism of action for certain morpholine derivatives is the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology and is required for DNA replication and repair. By inhibiting this enzyme, the compounds prevent bacterial cell division.

The antimicrobial spectrum of morpholine derivatives also extends to antifungal activity. Certain Schiff bases of 4-(4-aminophenyl)-morpholine have been screened for their activity against fungal pathogens. One derivative, 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine, was identified as a potent agent against both Candida albicans and Aspergillus niger, with MIC values of 20 µg/mL and 40 µg/mL, respectively. Other research has also confirmed the testing of aminomethyl derivatives against fungi of the Candida species. The presence of the morpholine ring is a feature in some agricultural fungicides as well. sci-hub.se

Mechanisms of Antibacterial Action (e.g., membrane disruption, ROS production)

Antidiabetic Potential and Glucose Homeostasis Modulation

Derivatives of morpholine have been investigated for their potential to manage diabetes by modulating glucose homeostasis. Research has particularly focused on their ability to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4).

α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition can help control blood glucose levels. Optically active derivatives of 1,4-morpholin-2,5-dione have demonstrated inhibitory activity against α-glucosidases from both baker's yeast and Bacillus stearothermophilus. Research has shown that extending the side chain of these molecules by introducing a benzyloxymethyl (CH2OBn) group can lead to an increase in biological activity.

In a related study, complex spiro-iminosugars linked with a morpholine-fused 1,2,3-triazole were synthesized and evaluated for their α-glucosidase inhibitory potential. Two of these compounds, 3a and 4a , were found to be highly potent inhibitors, with IC50 values significantly lower than the marketed antidiabetic drug, miglitol.

α-Glucosidase Inhibitory Activity of Spiro-Iminosugar-Morpholine Hybrids

CompoundIC50 (μM)Reference CompoundReference IC50 (μM)
Iminosugar 3a0.075Miglitol0.100
Iminosugar 4a0.036

Other research into morpholine derivatives has identified potent α-glucosidase inhibitors among N-methylmorpholine-substituted benzimidazolium salts. One derivative, 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride , exhibited an IC50 value of 15 ± 0.030 µM, which was notably more potent than the standard drug acarbose (B1664774) (IC50 = 58.8 ± 0.012 µM) in the same study. Additional derivatives in this series also showed moderate to good inhibitory activity.

DPP-4 inhibitors are a class of oral hypoglycemics that work by increasing incretin (B1656795) levels, which in turn stimulates insulin (B600854) secretion. Hybrid molecules containing a morpholine structure have shown promise as selective DPP-4 inhibitors. Specifically, a series of novel 1,3,5-triazine (B166579) derivatives incorporating an oxazine (B8389632) (morpholine) ring were synthesized and found to be potent and selective DPP-4 inhibitors, with no activity against the related enzymes DPP-8 and DPP-9.

Within this series, compound 8c was identified as the most potent, with an IC50 value of 4.2 ± 0.30 nM. Another study on a similar hybrid structure, a sulfonamide-1,3,5-triazine-thiazole containing a morpholine moiety, also identified a highly potent DPP-4 inhibitor with an IC50 value of 2.32 nM. Structure-activity relationship studies indicated that substitutions on the phenyl ring were critical for activity; electron-donating groups like methyl and methoxy (B1213986) enhanced inhibitory effects, while electron-withdrawing groups, such as chloro-substituents, led to a significant decrease in efficacy.

DPP-4 Inhibitory Activity of 1,3,5-Triazine-Morpholine Derivatives

Compound SeriesMost Potent CompoundIC50
1,3,5-Triazine derivatives with oxazineCompound 8c4.2 ± 0.30 nM
Sulphonamide-1,3,5-triazine-thiazole with morpholineNot specified2.32 nM

α-Glucosidase Inhibition

Central Nervous System (CNS) Activities

The morpholine scaffold is a component of several drugs active in the central nervous system, and its derivatives have been explored for various neuropharmacological effects. acs.org

Certain morpholine derivatives have been shown to possess anxiety-reducing properties. Research into multitarget compounds has identified derivatives of 8-morpholinyl-1,3-dimethylpurine-2,6-dione as ligands for serotonin (B10506) receptors (5-HT1A/5-HT7 or 5-HT1A/5-HT2A). These compounds were reported to produce anxiolytic-like effects in behavioral studies with mice, with activities sometimes greater than the reference drug diazepam.

While research on this compound itself for anticonvulsant activity is limited, extensive studies have been conducted on hybrid molecules where a morpholine ring is attached to a different anticonvulsant pharmacophore, such as a pyrrolidine-2,5-dione or imidazolidine-2,4-dione ring system.

One study focused on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione. The inclusion of a morpholine-containing side chain yielded compounds with significant anticonvulsant properties. Specifically, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) was identified as a promising candidate, demonstrating a broad spectrum of activity in the maximal electroshock (MES) and 6 Hz seizure models. Its efficacy was notably higher than the reference drugs valproic acid and ethosuximide (B1671622) in the same tests.

Another class of hybrid compounds, imidazolidine-2,4-dione derivatives with a morpholine moiety, also showed significant anticonvulsant effects. Compound 19 (5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione) exhibited broad anticonvulsant activity, with an ED50 of 26.3 mg/kg in the MES test and 11.1 mg/kg in the 6 Hz (32 mA) test. Its activity profile was broader than that of phenytoin.

Anticonvulsant Activity of Hybrid Morpholine Derivatives

CompoundCore ScaffoldSeizure ModelActivity (ED50 mg/kg)
Compound 4Pyrrolidine-2,5-dioneMES62.14
6 Hz75.59
Compound 19Imidazolidine-2,4-dioneMES26.3
6 Hz (32 mA)11.1

The investigation of morpholine derivatives for pain relief has often been linked to their anticonvulsant properties, with many antiseizure drugs also being effective in treating pain. The research has primarily centered on hybrid molecules.

Studies on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives revealed significant antinociceptive effects. In the formalin test, a model for tonic pain, compounds 6 and 9 from this series demonstrated a significant reduction in nociceptive response in both the neurogenic and inflammatory phases. Compound 3 was effective only in the second phase, while compound 4 did not show analgesic activity in this specific test. In a model of oxaliplatin-induced neuropathic pain, compounds 3 , 6 , and 9 all significantly increased the pain threshold.

Conversely, a study on imidazolidine-2,4-dione derivatives containing a morpholine substituent found that the most promising anticonvulsant compounds from that series, 19 and 23 , did not exhibit antinociceptive activity in an oxaliplatin-induced neuropathic pain model. This highlights that anticonvulsant and analgesic properties are not always correlated within the same chemical series.

Antinociceptive Activity of Pyrrolidine-2,5-dione-Morpholine Hybrids in the Formalin Test

CompoundPhase I (Neurogenic) ActivityPhase II (Inflammatory) Activity
Compound 3InactiveActive
Compound 4InactiveInactive
Compound 6ActiveActive
Compound 9ActiveActive

Anticonvulsant Activity

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the this compound scaffold have been investigated for their potential as anti-inflammatory agents. The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit key inflammatory mediators and pathways. For instance, alkyl-substituted morpholine-2,5-dione (B184730) derivatives have been studied for their anti-inflammatory activity, with molecular docking studies suggesting they bind effectively to the enzyme pocket of nuclear factor-kappa B (NF-κB), a critical regulator of inflammatory responses. One such derivative demonstrated significant activity with an IC50 value of 0.2 µM.

The anti-inflammatory effects of morpholine derivatives are not limited to the dione (B5365651) series. Other related structures, such as morpholinopyrimidine derivatives, have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. Specifically, compounds like 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) are effective inhibitors of NO production at non-cytotoxic concentrations. These compounds were also found to significantly reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. Similarly, certain novel monocyclic β-lactam derivatives featuring a morpholine ring substituent have demonstrated potent inhibitory activity against human inducible nitric oxide synthase (iNOS).

Naturally occurring compounds containing a morpholine ring, such as Chelonin A and Chelonin C, which are alkaloids isolated from marine sponges, also exhibit potent anti-inflammatory properties. The broad spectrum of anti-inflammatory activity across various morpholine-containing structures underscores the importance of this heterocyclic motif in designing new therapeutic agents.

Antioxidant Activity

The morpholine scaffold is a component of various compounds that have been evaluated for antioxidant properties. The antioxidant potential of these derivatives is often assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.

In one study, a series of asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base was synthesized and evaluated. While the introduction of the morpholine Mannich base generally enhanced the anti-inflammatory activity, it tended to lower the antioxidant activity compared to the parent compounds. However, one compound in the series did show potent antioxidant activity comparable to the reference compound, cyclovalone.

Other research has focused on different classes of morpholine derivatives. For example, newly synthesized 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones were subjected to a battery of antioxidant tests, including DPPH, ABTS+, CUPRAC, and β-carotene-linoleic acid assays. In a study of Schiff base derivatives containing a morpholine ring, one compound was found to have effective ferric reducing activity in the FRAP assay, while another was inefficient. Interestingly, neither of these Schiff base compounds showed radical scavenging activity in the DPPH test due to turbidity issues.

Thiomorpholine derivatives, which are structurally related to morpholines, have also been synthesized and shown to possess antioxidant activity. Some of these compounds were found to inhibit the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids, with IC50 values as low as 7.5 µM.

Table 1: Antioxidant Activity of Selected Morpholine Derivatives

Compound ClassAssayKey FindingReference
Asymmetrical Mono-carbonyl Analogs of Curcumin (AMACs) with Morpholine Mannich BaseDPPHGenerally lowered antioxidant activity compared to parent compounds, though one derivative showed potent activity.
Schiff Base Derivatives with MorpholineFRAPCompound I showed effective ferric reducing power (929 µM FeSO4.7H2O equivalent/g), while Compound II was inefficient (11 µM FeSO4.7H2O equivalent/g).
Schiff Base Derivatives with MorpholineDPPHNo radical scavenging activity could be determined due to turbidity.
Thiomorpholine DerivativesLipid Peroxidation InhibitionActive compounds showed IC50 values as low as 7.5 µM.

Other Biological Activities

The morpholine ring is a structural component in various compounds investigated for antiviral activity. For example, certain 1-morpholino/piperidinomethyl-5-nitro-indole-2,3-dione-3-thiosemicarbazones have been evaluated for their effects against pathogenic viruses. In primary screening, some of these derivatives demonstrated weak activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). Specifically, compound 2b (a morpholino derivative) showed some inhibition of both YFV and BVDV. The development of morpholine-containing derivatives continues to be an area of interest in the search for novel antiviral agents.

Morpholine-containing compounds have shown promise as antileishmanial agents. The natural product Polygonafolin, a phenoxypropylene derivative containing a morpholine moiety, has been identified as a leishmanicidal agent.

Synthetic efforts have also yielded morpholine derivatives with antileishmanial potential. A series of N-substituted morpholines were synthesized and screened for their effects against Leishmania major. While several compounds showed weak activity, their IC50 values were reported, such as 30.0 µg/mL and 33.0 µg/mL for compounds 3 and 15 , respectively. In another study, 1,2,4-triazole (B32235) derivatives bearing a morpholine substituent were tested against Leishmania infantum promastigotes. One compound containing a nitro group demonstrated considerable antileishmanial activity, with a minimal inhibitory concentration (MIC) value of 312 μg/mL. Furthermore, research on Schiff and Mannich base derivatives of 1,2,4-triazole that include a morpholine ring also identified compounds with activity against L. infantum promastigotes.

Table 2: Antileishmanial Activity of Selected Morpholine Derivatives

Compound/Derivative ClassTarget OrganismActivity (IC50 / MIC)Reference
PolygonafolinNot SpecifiedIdentified as leishmanicidal
N-Substituted Morpholine (Compound 3)Leishmania majorIC50 = 30.0 µg/mL
N-Substituted Morpholine (Compound 15)Leishmania majorIC50 = 33.0 µg/mL
1,2,4-Triazole Derivative with Morpholine and Nitro Group (Compound II)Leishmania infantumMIC = 312 µg/mL
Schiff Base (Compound c)Leishmania infantumMIC = 78 µg/mL

Morpholine and its derivatives have been recognized as inhibitors of various enzymes, including urease. Urease is a pathogenic factor in infections caused by bacteria like Helicobacter pylori, making its inhibition a key therapeutic strategy.

A study involving morpholine-thiophene hybrid thiosemicarbazones found that most of the synthesized compounds were significantly more potent urease inhibitors than the standard, thiourea (B124793). The most active compound, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) , inhibited urease in an uncompetitive manner with an impressive IC50 value of 3.80 ± 1.9 µM. Other derivatives in the same series also showed strong inhibition, with IC50 values around 4-5 µM.

In a different study, a hydroacridinone-based hydrazino-s-triazine derivative containing morpholino and piperidinyl moieties was synthesized and evaluated for urease inhibition. This compound exhibited high efficacy, with an IC50 of 17.9 ± 0.47 µM, which was more potent than the standard acetohydroxamic acid (IC50 = 20.3 ± 0.43 µM). These findings highlight the potential of incorporating the morpholine scaffold in the design of potent urease inhibitors.

Table 3: Urease Inhibition by Selected Morpholine Derivatives

Compound Class/NameInhibition TypeIC50 Value (µM)Reference
Morpholine-thiophene hybrid thiosemicarbazone (Compound 5g)Uncompetitive3.80 ± 1.9
Morpholine-thiophene hybrid thiosemicarbazone (Compound 5a)Not Specified4.94 ± 2.7
Morpholine-thiophene hybrid thiosemicarbazone (Compound 5c)Not Specified4.00 ± 2.4
Hydroacridinone-based hydrazino-s-triazine derivativeNot Specified17.9 ± 0.47
Thiourea (Standard)Not Specified22.1 ± 1.1
Acetohydroxamic acid (Standard)Not Specified20.3 ± 0.43

The morpholine ring is a valuable heterocycle in the development of drugs for the central nervous system (CNS) due to its physicochemical properties that can enhance solubility and brain permeability. Morpholine derivatives have been identified as ligands for various neuroreceptors. For instance, the N-morpholinopropyl moiety functionalized with an aryl group has been utilized to develop selective agonists for the dopamine (B1211576) D3 receptor. Furthermore, the introduction of a morpholine ring to a 1,5-benzodiazepine derivative was shown to increase its anxiolytic activity by modulating its pharmacokinetic profile at the GABA receptor.

In the context of cannabinoid receptors, which are targets for pain management and inflammation, morpholine–azaindoles have been identified as pharmacophores that interact with these receptors. Exogenously administered cannabinoids, some of which contain morpholine structures like WIN 55212-2, have demonstrated neuroprotective effects. These effects are partly mediated through the cannabinoid CB1 receptor, leading to a reduction in intracellular calcium release. The versatility of the morpholine scaffold allows it to act as a key interacting element or as a structural component to modulate the properties of ligands targeting specific neuroreceptors and cannabinoid receptors.

Pharmacological and Toxicological Considerations of Morpholine 3,5 Dione Derivatives

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modulation

The morpholine (B109124) scaffold is frequently incorporated into drug candidates to favorably modulate their pharmacokinetic (PK) and pharmacodynamic (PD) properties. Its utility stems from a combination of features inherent to its structure.

The morpholine ring possesses a well-balanced lipophilic-hydrophilic profile. The presence of the oxygen atom allows for hydrogen bonding, while the relatively electron-deficient ring can engage in hydrophobic interactions. This dual nature, along with a flexible chair-like conformation, allows it to serve as a versatile scaffold, positioning other parts of the molecule correctly for optimal interaction with biological targets.

From a pharmacokinetic standpoint, the weak basicity of the nitrogen atom (pKa of ~8.7) is close to physiological pH, which can enhance aqueous solubility and improve permeability across biological barriers like the blood-brain barrier. The ability of the morpholine moiety to enhance potency, modulate PK/PD properties, and improve solubility has propelled its use in the development of lead compounds for a wide range of therapeutic areas.

Metabolic Stability and Liability

The morpholine ring is often introduced into molecules to enhance their metabolic stability, which can lead to improved bioavailability and a longer duration of action. For example, the addition of a morpholine moiety to the anticancer drug gefitinib (B1684475) was instrumental in prolonging its mean terminal plasma half-life to 41 hours. The structural stability of the morpholine ring can make it less susceptible to rapid metabolic breakdown.

However, the morpholine ring is not metabolically inert and can be a site of metabolic transformation, which represents a potential liability. Metabolic ring opening of the morpholine structure has been reported for several compounds, including timolol, indeloxazine, and gefitinib. Research has focused on creating modified morpholine analogs, such as through conformational restriction or substitution, to improve the pharmacokinetic profile and enhance the metabolic stability of drugs.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

The assessment of ADMET properties is a critical step in drug discovery. For morpholine-containing compounds, this profiling helps to identify candidates with favorable drug-like properties and to flag potential liabilities early in the development process.

Computational, or in silico, methods are widely used to predict the ADMET properties of novel chemical entities, offering a rapid and cost-effective way to screen compounds before extensive laboratory testing. Various studies have applied these predictive models to morpholine-containing derivatives to evaluate their drug-likeness and potential toxicity. researchgate.net

These in silico tools predict a range of parameters, including physicochemical properties (e.g., partition coefficient, solubility), absorption (e.g., human intestinal absorption, blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), and toxicity (e.g., carcinogenicity, hERG inhibition). For instance, a study on trimetozine (B1683654) derivative LQFM289 predicted high intestinal absorption and permeability to the blood-brain barrier. In another study, novel pyrimidine-morpholine hybrids were predicted to have good oral bioavailability and low toxicity. mspsss.org.ua Similarly, synthesized 1,2,3-triazole linked chalcone-morpholine hybrids underwent in silico ADMET profiling to identify effective lead candidates. researchgate.net

Below is a table summarizing key ADMET parameters often predicted for morpholine derivatives using in silico tools.

ParameterDescriptionTypical Favorable Prediction for Oral Drugs
Lipophilicity (LogP) The partition coefficient between octanol (B41247) and water, indicating the compound's lipophilicity.Values typically below 5 are preferred for oral absorption.
Water Solubility (LogS) The logarithm of the molar solubility in water.Higher solubility is generally desirable.
Human Intestinal Absorption (HIA) The percentage of the drug absorbed from the human intestine.High percentage indicates good absorption.
Blood-Brain Barrier (BBB) Permeability The ability of the compound to cross the BBB and enter the central nervous system.Essential for CNS-active drugs.
Cytochrome P450 (CYP) Inhibition The potential to inhibit key drug-metabolizing enzymes (e.g., CYP2D6), which can lead to drug-drug interactions.Non-inhibitor status is preferred.
hERG Inhibition Inhibition of the human Ether-à-go-go-Related Gene potassium channel, which can lead to cardiotoxicity.Non-inhibitor status is crucial for safety.
Hepatotoxicity The potential to cause drug-induced liver injury.Prediction of no toxicity is favorable.
Carcinogenicity The potential to cause cancer.Prediction of non-carcinogenicity is required.
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.Zero violations are preferred.

This table represents a generalized summary of parameters evaluated in in silico ADMET studies.

Drug-induced liver injury is a significant concern in drug development. The potential hepatotoxicity of morpholine derivatives has been investigated using various methods, including in vitro assays with liver cells. The rat hepatocyte primary culture/DNA repair test has been used to assess the genotoxicity of morpholine and its derivatives. In these studies, morpholine itself and some of its metabolites did not induce DNA repair, suggesting that the genotoxicity of certain substituted morpholines may be a function of the substituent rather than the morpholine ring itself.

The HepG2 human hepatoma cell line is commonly used for cytotoxicity and hepatotoxicity screening. mdpi.com Several studies on novel anticonvulsant derivatives containing pyrrolidine-2,5-dione or imidazolidine-2,4-dione rings linked to a morpholine moiety found no cytotoxic effects on HepG2 cells, indicating a favorable preliminary safety profile in this regard. mdpi.com However, some thiazolidinedione derivatives, another class of heterocyclic compounds, have been associated with hepatotoxicity.

Recent research has also highlighted that the bioactivation of the morpholine moiety can be species-specific and may be involved in liver toxicity. In one case, reactive aldehyde and iminium ion intermediates from a morpholine-containing compound were identified in rat and monkey liver microsomes, potentially explaining observed liver toxicity in monkeys. Notably, these reactive intermediates were not observed in human liver microsomes, indicating a species-specific bioactivation pathway.

In silico ADMET Predictions

Clinical Applications and Drug Development Prospects

Derivatives of morpholine and morpholine-3,5-dione are versatile building blocks in drug discovery, with applications spanning a wide range of diseases. Their unique properties make them valuable intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs. Research has demonstrated the potential of morpholine-containing compounds as anticancer, antidiabetic, and neuroprotective agents. For example, optically active derivatives of 1,4-morpholin-2,5-dione have shown inhibitory activity against α-glucosidases, making them of interest for type 2 diabetes treatment. The development of novel morpholine derivatives with diverse mechanisms of action remains an active area of research.

The success of the morpholine scaffold in drug design is evidenced by its presence in numerous FDA-approved drugs. The morpholine ring is often incorporated to enhance efficacy, improve pharmacokinetic properties, or reduce toxicity.

Below is a data table of selected approved drugs that feature a morpholine scaffold, highlighting the role of this important structural motif.

DrugTherapeutic ClassRole of the Morpholine Scaffold
Gefitinib Anticancer (EGFR inhibitor)Prolongs the plasma half-life and improves metabolic stability.
Linezolid AntibioticSelected based on reduced toxicity and a superior pharmacokinetic profile.
Rivaroxaban Anticoagulant (Factor Xa inhibitor)The keto-morpholine group contributes to inhibitory activity and allows for sufficient oral absorption.
Aprepitant Antiemetic (NK1 receptor antagonist)Conversion of a piperidine (B6355638) to a morpholine ring reduced basicity, which contributed to increased potency.
Reboxetine AntidepressantA CNS-active drug where the morpholine ring is a key structural component.
Moclobemide Antidepressant (MAO-A inhibitor)A CNS-active drug featuring the morpholine moiety.
Mycophenolate Mofetil ImmunosuppressantThe morpholine-containing mofetil group creates a prodrug that is cleaved after absorption to release the active mycophenolic acid.

This table provides examples of approved drugs and is not exhaustive.

Compounds Under Clinical Trials

A thorough review of publicly available scientific literature and clinical trial databases indicates that there are currently no specific derivatives of This compound that have been explicitly identified as being under clinical investigation. Research into the pharmacological potential of the this compound scaffold is ongoing at the preclinical level, exploring various therapeutic areas. However, to date, no compound with this precise core structure has progressed to registered clinical trials in human subjects.

While the broader class of morpholine derivatives has yielded several compounds that have entered clinical development, those with the specific 3,5-dione substitution are not among them at this time. For instance, research has been conducted on structurally related compounds such as 6-isopropyl-3-methyl-morpholine-2,5-dione for its effects on rat thymocytes, but this has been confined to preclinical studies. Similarly, certain optically active 1,4-morpholin-2,5-dione derivatives have been investigated as inhibitors of α-glucosidases, also in a preclinical setting.

It is important to note that the absence of current clinical trial data does not preclude the future clinical development of this compound derivatives. As research continues to evolve, promising candidates from this chemical class may emerge and advance into the clinical phase.

Conclusion

Summary of Key Research Findings

Research into morpholine-3,5-dione and its derivatives has unveiled a versatile scaffold with significant potential across multiple scientific disciplines. A primary focus has been its application as a building block in organic synthesis, particularly for creating more complex molecules. The this compound core, a six-membered heterocyclic ring with a nitrogen and an oxygen atom and carbonyl groups at positions 3 and 5, provides a structurally rigid framework that can be functionalized in various ways.

In medicinal chemistry, this scaffold is a valuable pharmacophore for developing new therapeutic agents. Studies have explored its derivatives for a range of biological activities, including as potential anticancer, anti-inflammatory, and antimicrobial agents. For instance, certain derivatives have shown inhibitory activity against enzymes like α-glucosidase, which is relevant for diabetes research. The ability to introduce various substituents onto the morpholine (B109124) ring allows for the fine-tuning of its physicochemical and biological properties.

In the realm of materials science, this compound serves as a monomer for the synthesis of poly(ester-amide)s (PEAs) through ring-opening polymerization (ROP). These polymers are notable for their biodegradability and biocompatibility, making them attractive for biomedical applications such as drug delivery and tissue engineering. Research has demonstrated that the properties of these polymers, including their thermal and mechanical characteristics, can be adjusted by modifying the side chains of the morpholine-dione monomer.

Challenges and Opportunities in this compound Research

A significant challenge in the study of morpholine-3,5-diones lies in their synthesis and polymerization. While methods for synthesizing these compounds exist, achieving high yields and purity can be difficult. The ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives can also present challenges, with some studies reporting low molecular weight polymers and difficulty in controlling the polymerization process, especially when using certain metal catalysts. Overcoming these synthetic hurdles is crucial for the broader application of these compounds.

Despite these challenges, there are numerous opportunities for further research. The exploration of new catalytic systems for the controlled polymerization of morpholine-dione monomers is a promising area. Recent studies have shown that synergistic catalyst systems can lead to better control over the polymerization process, resulting in high molecular weight polymers with narrow molecular weight distributions.

There is also considerable scope for investigating the structure-activity relationships of new this compound derivatives. By systematically modifying the structure of the this compound core and its substituents, researchers can develop a deeper understanding of how these changes affect biological activity. This knowledge can then be used to design more potent and selective therapeutic agents. Furthermore, the potential of these compounds in areas like agrochemicals and as analytical reagents remains relatively unexplored and warrants further investigation.

Future Perspectives for Academic and Industrial Applications

The future of this compound research appears bright, with potential applications in both academic and industrial settings. In academia, the focus will likely continue to be on the development of novel synthetic methodologies and the exploration of the fundamental chemical and physical properties of these compounds. Further investigation into the crystal structure and non-covalent interactions of this compound derivatives will provide valuable insights into their behavior.

From an industrial perspective, the most significant applications are expected to be in the pharmaceutical and materials science sectors. The development of new drugs based on the this compound scaffold is a key area of interest. As our understanding of the structure-activity relationships of these compounds grows, it will become easier to design and synthesize new drug candidates with improved efficacy and safety profiles.

In the materials industry, the use of morpholine-3,5-diones as monomers for the production of biodegradable polymers holds great promise. These materials could find use in a variety of applications, from biomedical devices and drug delivery systems to environmentally friendly plastics. The ability to create "closed-loop" recyclable polymers from these monomers further enhances their appeal as a sustainable alternative to traditional plastics. The continued collaboration between academic researchers and industrial partners will be essential to fully realize the potential of this versatile class of compounds.

Q & A

Q. What are the primary synthetic routes for Morpholine-3,5-dione, and what factors influence yield?

this compound (CAS 4430-05-1) is commonly synthesized via cyclization of diglycolic acid or diglycolic anhydride. The reaction with diglycolic acid typically achieves ~84% yield under reflux conditions in acidic media, while diglycolic anhydride routes may require catalytic bases like triethylamine to stabilize intermediates . Key factors affecting yield include reaction temperature (optimized at 80–100°C), solvent polarity, and purification methods (e.g., recrystallization vs. column chromatography).

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • NMR spectroscopy : Confirm the presence of carbonyl groups (δ ~170–175 ppm in 13C^{13}\text{C} NMR) and morpholine ring protons (δ ~3.5–4.5 ppm in 1H^1\text{H} NMR).
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 129 (C4_4H5_5NO3_3) for the parent compound.
  • HPLC : Use C18 columns with UV detection (λ = 210–220 nm) to quantify purity (>95%) .

Q. What are the solubility and stability profiles of this compound in common solvents?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies recommend storage at 4°C under inert atmospheres to prevent hydrolysis of the dione moiety. Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during this compound synthesis?

Byproducts like dimers or oxidized derivatives often arise from excessive heating or residual moisture. Optimization strategies include:

  • Solvent selection : Anhydrous dichloromethane minimizes hydrolysis .
  • Catalytic bases : Pyridine or triethylamine (1–2 eq.) neutralizes HCl byproducts in acyl chloride-based routes .
  • Flow chemistry : Continuous reactors reduce residence time, suppressing side reactions .

Q. What methodologies are effective for analyzing contradictory data in biological activity studies of this compound derivatives?

Discrepancies in antimicrobial or anticancer activity across studies may stem from:

  • Assay variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines).
  • Structural modifications : Compare derivatives (e.g., 4-substituted vs. 3,5-dimethyl analogs) to establish structure-activity relationships (SAR) .
  • Target validation : Use affinity chromatography or CRISPR-mediated gene knockout to confirm molecular targets .

Q. What experimental designs are recommended for studying the enzymatic inhibition mechanisms of this compound analogs?

  • Kinetic assays : Measure KiK_i values using Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
  • Molecular docking : Validate binding modes with X-ray crystallography or cryo-EM structures of target enzymes (e.g., kinases, proteases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for mechanistic insights .

Q. How can researchers address challenges in quantifying low-abundance this compound metabolites in pharmacokinetic studies?

  • LC-MS/MS : Use deuterated internal standards (e.g., Morpholine-d8_8) to improve sensitivity and correct for matrix effects .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor metabolic half-life via UPLC .

Methodological Considerations for Data Interpretation

Q. What statistical approaches resolve variability in cytotoxicity data across cell lines?

  • ANOVA with post-hoc tests : Identify significant differences between IC50_{50} values in cancer vs. normal cells.
  • Principal component analysis (PCA) : Cluster cell lines by response patterns to isolate resistance mechanisms .

Q. How should researchers design SAR studies for this compound-based drug candidates?

  • Scaffold diversification : Introduce substituents (e.g., trimethoxybenzoyl, indole-acetyl) at the 4-position to modulate lipophilicity and target affinity .
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .

Tables for Key Data

Q. Table 1: Comparative Reactivity of this compound Derivatives

DerivativeReaction TypeKey ReagentsMajor ProductYield (%)Reference
4-Trimethoxybenzoyl analogAcylation3,4,5-TMBzCl, PyridineSubstituted morpholine dione72
3,5-Dimethyl analogReductionLiAlH4_4, THFAlcohol derivative65

Q. Table 2: Biological Activity of Select Derivatives

CompoundAssay TypeActivity (IC50_{50}/MIC)Target Organism/Cell LineReference
4-Indole-acetyl derivativeAnticancer (MTT)12.3 µMMCF-7 breast cancer
3-Chlorophenyl analogAntimicrobial (MIC)8 µg/mLS. aureus (MRSA)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.